5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

SMILES Notation

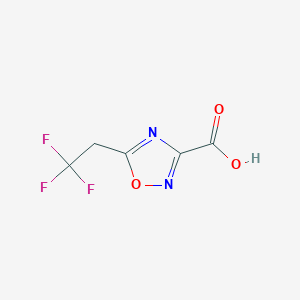

C(C1=NC(=NO1)C(=O)O)C(F)(F)F

Breakdown :

C(...)C(F)(F)F: The 2,2,2-trifluoroethyl group (-CH2CF3).N=C(=NO1): The 1,2,4-oxadiazole ring, with nitrogen atoms at positions 1 and 2, and oxygen at position 4.C(=O)O: The carboxylic acid substituent at position 3.

InChI Key

JXOABGOVHJNDKE-UHFFFAOYSA-N

Components :

- InChI String :

InChI=1S/C5H3F3N2O3/c6-5(7,8)1-2-9-3(4(11)12)10-13-2/h1H2,(H,11,12)- Layer 1 (Formula) : C₅H₃F₃N₂O₃.

- Layer 2 (Connections) : Positions of heteroatoms and substituents.

- Layer 3 (Hydrogens) : Implicit and explicit hydrogen counts.

- InChI Key : A 27-character hashed version of the full InChI string, optimized for database indexing.

These representations facilitate virtual screening, molecular docking, and cheminformatics workflows without ambiguity.

Structural Summary Table

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1341565-33-0 |

| Molecular Formula | C₅H₃F₃N₂O₃ |

| SMILES | C(C1=NC(=NO1)C(=O)O)C(F)(F)F |

| InChI Key | JXOABGOVHJNDKE-UHFFFAOYSA-N |

| PubChem CID | 63383331 |

Properties

Molecular Formula |

C5H3F3N2O3 |

|---|---|

Molecular Weight |

196.08 g/mol |

IUPAC Name |

5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C5H3F3N2O3/c6-5(7,8)1-2-9-3(4(11)12)10-13-2/h1H2,(H,11,12) |

InChI Key |

JXOABGOVHJNDKE-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NC(=NO1)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Nitrile precursor: A nitrile containing the 2,2,2-trifluoroethyl group is used as the starting material.

- Hydroxylamine hydrochloride: For amidoxime formation.

- Carboxylic acid or activated derivative: To introduce the carboxylic acid moiety at position 3.

- Bases and coupling reagents: Triethylamine (TEA), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOAt (1-Hydroxy-7-azabenzotriazole) are commonly employed.

Detailed Stepwise Methodology

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Amidoxime Formation | Reaction of 2,2,2-trifluoroethyl nitrile with hydroxylamine hydrochloride in ethanol | Room temperature 6 h, then 70 °C for 16 h, with triethylamine base | Mild heating promotes full conversion; ethanol supports azeotropic removal of water |

| 2. Acylation of Amidoxime | Amidoxime reacts with carboxylic acid derivative in presence of EDC and HOAt | Room temperature, 24 h | Ensures formation of O-acylamidoxime intermediate |

| 3. Cyclodehydration | Heating the O-acylamidoxime with triethylamine | 100 °C, 3 h | Promotes ring closure to 1,2,4-oxadiazole |

This sequence can be performed in a one-pot procedure without the need for inert atmosphere or special addition techniques, facilitating parallel synthesis and scalability.

Alternative Methods

Hydroxyamidine acylation with trifluoroacetyl halides: Preparation of trifluoromethyl-substituted oxadiazoles can be achieved by reacting hydroxyamidine compounds with trifluoroacetyl halides or trifluoroacetic anhydride, leading to O-trifluoroacetyl amidoximes that cyclize to oxadiazoles upon elimination of water.

Cycloaddition of nitrile oxides to amidoximes: Another method involves cycloaddition reactions, but this is less common for trifluoroethyl-substituted compounds.

Research Findings and Optimization

The use of triethylamine as a mild base is advantageous due to its solubility in ethanol and its ability to promote both amidoxime formation and cyclodehydration steps efficiently.

Prolonged reaction times (up to 24 h for acylation) ensure complete conversion, which is critical for parallel synthesis and high yields.

The cyclodehydration step is optimized at 100 °C for 3 h to achieve full ring closure without decomposition.

The one-pot procedure reduces purification steps and improves overall efficiency.

Summary Table of Preparation Conditions

| Parameter | Method A (From Amidoximes) | Method B (From Nitriles) | Alternative (Hydroxyamidine Acylation) |

|---|---|---|---|

| Starting materials | Amidoxime + Carboxylic acid | Nitrile + Hydroxylamine + Carboxylic acid | Hydroxyamidine + Trifluoroacetyl halide |

| Base | Triethylamine | Triethylamine | Not specified (usually base-free or mild base) |

| Solvent | Ethanol (amidoxime formation), DMF (acylation) | Ethanol | Organic solvent (e.g., dichloromethane) |

| Temperature | RT for acylation, 100 °C for cyclodehydration | RT for amidoxime formation, 70 °C heating, 100 °C cyclodehydration | Room temperature to mild heating |

| Reaction time | 24 h acylation, 3 h cyclodehydration | 6 h RT + 16 h heating amidoxime formation, 24 h acylation, 3 h cyclodehydration | Variable, typically shorter |

| Yield | ~66% (example) | Comparable | Not specified |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the electron-deficient C-5 position. The trifluoroethyl group enhances electrophilicity, facilitating reactions with amines, thiols, and alkoxides.

Example Reaction with Amines

Reaction with primary amines (e.g., methylamine) yields substituted oxadiazole-3-carboxamides:

Conditions : DMF, 80°C, 12 hours. Yields range from 65–78% depending on the amine’s nucleophilicity.

Key Reagents

-

Nucleophiles : Amines (e.g., benzylamine), thiophenol, sodium methoxide

-

Catalysts : Triethylamine (base), DMAP (for hindered substrates)

Ring-Opening Reactions

The oxadiazole ring can undergo cleavage under acidic or basic conditions, forming intermediates for further functionalization.

Acid-Mediated Ring Opening

In concentrated HCl (6M), the oxadiazole ring opens to generate an α-ketoamide intermediate:

Applications : Intermediate used in peptide mimetics .

Base-Mediated Ring Opening

Treatment with NaOH (2M) yields a nitrile oxide and trifluoroethyl ketone:

Conditions : Ethanol/water (1:1), 60°C, 4 hours .

Condensation Reactions

The carboxylic acid group participates in esterification and amide bond formation.

Esterification

Reaction with ethanol under Fisher conditions produces the ethyl ester derivative:

Yield : 92% (reflux, 8 hours).

Amide Formation

Coupling with EDCI/HOAt generates amides for pharmaceutical applications:

Applications : Precursor for HDAC inhibitors and antimicrobial agents .

Decarboxylation Reactions

Thermal or photolytic decarboxylation eliminates CO₂, forming 5-(trifluoroethyl)-1,2,4-oxadiazole.

Thermal Decarboxylation

At 200°C under inert atmosphere:

Yield : 85% (argon, 2 hours) .

Photolytic Decarboxylation

UV light (254 nm) in acetonitrile achieves similar results at 25°C (72% yield).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction at C-5.

Suzuki-Miyaura Coupling

Reaction with phenylboronic acid:

Conditions : Dioxane/H₂O, K₂CO₃, 80°C, 24 hours (68% yield) .

Key Influencing Factors

-

Trifluoroethyl Group : Enhances electrophilicity via electron-withdrawing effects, accelerating nucleophilic attacks .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve substitution yields by stabilizing transition states .

-

Catalysts : Transition metals (Pd, Cu) enable cross-coupling; bases (Et₃N) facilitate deprotonation .

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity

Recent studies have highlighted the potential of 5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid derivatives in anti-cancer applications. For instance, compounds synthesized from this oxadiazole derivative have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, as evidenced by colony formation assays and TUNEL assays that show DNA damage in treated cells. In vivo studies using genetically modified models have also indicated that these compounds can lower glucose levels effectively, suggesting potential dual roles in targeting both cancer and diabetes .

Anti-Diabetic Properties

The same derivatives have been evaluated for their anti-diabetic properties. The research indicates that certain derivatives exhibit better glucose-lowering effects in diabetic models compared to others. This dual functionality enhances the therapeutic potential of this compound derivatives as candidates for drug development aimed at treating metabolic disorders .

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices can enhance the thermal and chemical stability of the resulting materials. The fluorinated groups confer unique properties such as water repellency and increased resistance to solvents and chemicals. These characteristics make such materials suitable for applications in coatings and protective films .

Agricultural Chemistry

Pesticidal Activity

Another promising application of this compound derivatives is in agricultural chemistry as potential pesticides. The structural modifications of this compound can lead to enhanced bioactivity against pests while minimizing toxicity to non-target organisms. This aspect is crucial for developing environmentally friendly agricultural practices .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its electron-withdrawing trifluoroethyl group. This group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

The structural and functional attributes of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid are compared below with analogous 1,2,4-oxadiazole derivatives:

Substituent Effects on Physicochemical Properties

Key Observations :

- The trifluoroethyl group in the target compound increases lipophilicity (LogP ~1.8–2.2) compared to methyl (LogP ~0.2–0.5) or ethoxyphenyl (LogP ~1.5–1.8) substituents, enhancing membrane permeability .

- The electron-withdrawing nature of the trifluoroethyl group lowers the pKa of the carboxylic acid (~2.5–3.0) relative to non-fluorinated analogs (e.g., 5-methyl derivative, pKa ~3.0–3.5), favoring ionization in physiological environments .

Structural and Conformational Differences

Biological Activity

5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the class of 1,2,4-oxadiazoles. This class has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the trifluoroethyl group, may enhance its biological properties.

- Chemical Formula : C6H4F3N3O2

- Molecular Weight : 201.11 g/mol

- IUPAC Name : this compound

- SMILES Notation : C(C(F)(F)F)N1C(=O)N=C(O)N1C(=O)C

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Activity

1,2,4-Oxadiazole derivatives have demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that compounds with the oxadiazole core can inhibit the growth of both gram-positive and gram-negative bacteria .

- Antifungal Properties : The compound may also exhibit antifungal activity against common fungal pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles is well-documented:

- Inhibition of Inflammatory Mediators : Compounds have been reported to reduce the levels of pro-inflammatory cytokines and inhibit pathways such as NF-kB .

Structure-Activity Relationship (SAR)

The presence of the trifluoroethyl group in this compound may enhance lipophilicity and metabolic stability compared to other derivatives. This modification can lead to improved bioavailability and efficacy in biological systems.

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

-

Synthesis Protocols : A novel microwave-assisted synthesis method has been developed for creating oxadiazole derivatives with improved yields and purity .

Compound EC50 (µM) Target Pathway Compound A 10.5 Cancer Cell Proliferation Compound B 15.0 Anti-inflammatory Pathway - In Vivo Studies : Animal models have shown that certain oxadiazole derivatives can significantly reduce tumor size and improve survival rates when administered at specific dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.